REACTION_SMILES
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[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[CH3:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][o:8]2)[cH:9][cH:10]1.[CH:31]([Cl:32])([Cl:33])[Cl:34].[N:19]#[C:20][C:21]([N:22]=[N:23][C:24]([C:25]#[N:26])([CH3:27])[CH3:28])([CH3:29])[CH3:30]>>[CH2:1]([c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][o:8]2)[cH:9][cH:10]1)[Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2ncoc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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BrCc1ccc2ncoc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |